Poly(isobutylene-CO-maleic acid) sodiu&
Overview
Description
Poly(isobutylene-co-maleic acid) sodium salt is a copolymer composed of isobutylene and maleic acid units, with sodium ions neutralizing the carboxylic acid groups. This compound is known for its superabsorbent properties, making it useful in various applications such as hygiene products, soil additives, and construction materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(isobutylene-co-maleic acid) sodium salt is typically synthesized through the copolymerization of isobutylene and maleic anhydride, followed by hydrolysis and neutralization with sodium hydroxide. The reaction is carried out in the presence of a radical initiator, often at elevated temperatures to ensure complete polymerization .
Industrial Production Methods
In industrial settings, the copolymerization process is scaled up using continuous reactors to maintain consistent quality and yield. The resulting polymer is then subjected to hydrolysis and neutralization in large-scale reactors, followed by drying and milling to obtain the final product in powder form .
Chemical Reactions Analysis
Types of Reactions
Poly(isobutylene-co-maleic acid) sodium salt undergoes various chemical reactions, including:
Hydrolysis: Conversion of maleic anhydride units to maleic acid.
Neutralization: Reaction with sodium hydroxide to form the sodium salt.
Crosslinking: Formation of crosslinked structures to enhance absorbency.
Common Reagents and Conditions
Hydrolysis: Water and heat.
Neutralization: Sodium hydroxide solution.
Crosslinking: Crosslinking agents such as divinylbenzene.
Major Products
Hydrolysis: Maleic acid units.
Neutralization: Sodium salt of maleic acid.
Crosslinking: Crosslinked polymer networks.
Scientific Research Applications
Poly(isobutylene-co-maleic acid) sodium salt has a wide range of scientific research applications:
Chemistry: Used as a superabsorbent polymer in various chemical processes.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in wound dressings and controlled release formulations.
Industry: Applied in hygiene products, soil additives, and construction materials to enhance water retention and stability
Mechanism of Action
The superabsorbent properties of poly(isobutylene-co-maleic acid) sodium salt are attributed to its ability to form a three-dimensional network that can trap and retain large amounts of water. The sodium ions play a crucial role in maintaining the ionic balance and enhancing the polymer’s ability to absorb and retain water. The polymer’s structure allows it to swell and form a gel-like consistency, which is beneficial in various applications .
Comparison with Similar Compounds
Poly(isobutylene-co-maleic acid) sodium salt can be compared with other superabsorbent polymers such as:
Poly(acrylic acid) sodium salt: Known for its high absorbency and use in hygiene products.
Poly(vinyl alcohol): Used in medical and industrial applications for its film-forming properties.
Poly(ethylene glycol): Employed in pharmaceuticals and cosmetics for its solubility and biocompatibility
Poly(isobutylene-co-maleic acid) sodium salt stands out due to its unique combination of superabsorbent properties, stability in various conditions, and versatility in applications.
Properties
InChI |
InChI=1S/C4H2O3.C4H8.Na/c5-3-1-2-4(6)7-3;1-4(2)3;/h1-2H;1H2,2-3H3; | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKQVAMSCJAEHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C.C1=CC(=O)OC1=O.[Na] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39612-00-5 | |
Record name | 2,5-Furandione, polymer with 2-methyl-1-propene, sodium salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Furandione, polymer with 2-methyl-1-propene, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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